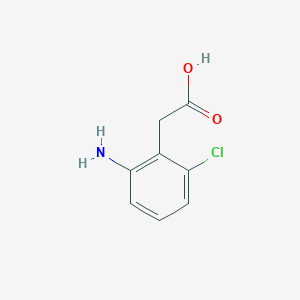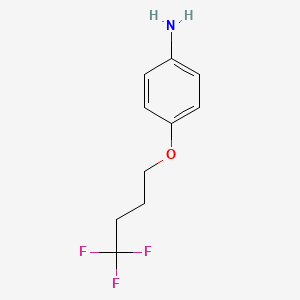
4-(4,4,4-Trifluorobutoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,4-Trifluorobutoxy)aniline: is an organic compound characterized by the presence of a trifluorobutoxy group attached to an aniline moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research and industrial applications due to its reactivity and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,4-Trifluorobutoxy)aniline typically involves the reaction of aniline with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the aniline group. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions: 4-(4,4,4-Trifluorobutoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-(4,4,4-Trifluorobutoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The precise mechanism of action of 4-(4,4,4-Trifluorobutoxy)aniline is not fully understood. it is believed to function as a nucleophile, participating in covalent bond formation. The trifluorobutoxy group can act as an electron-donating group, influencing the reactivity of the aniline moiety. This compound may also participate in coordination complexes, contributing to its versatility in various chemical reactions.
相似化合物的比较
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- 4-Fluoroaniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 4-(4,4,4-Trifluorobutoxy)aniline is unique due to the presence of the trifluorobutoxy group, which imparts distinct physical and chemical properties
属性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
4-(4,4,4-trifluorobutoxy)aniline |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)6-1-7-15-9-4-2-8(14)3-5-9/h2-5H,1,6-7,14H2 |
InChI 键 |
VMUBOAKABIACFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OCCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



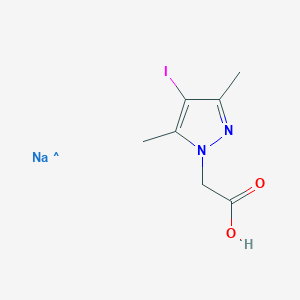
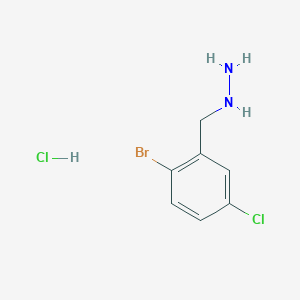
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
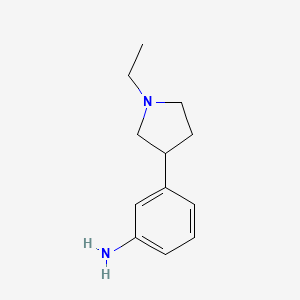
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
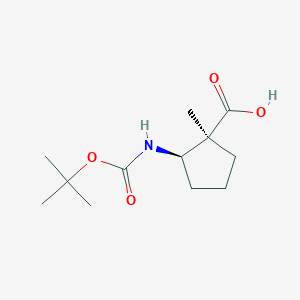
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
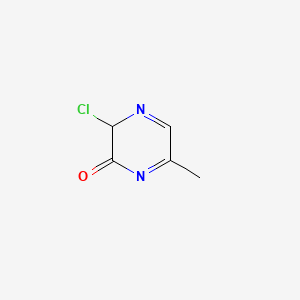
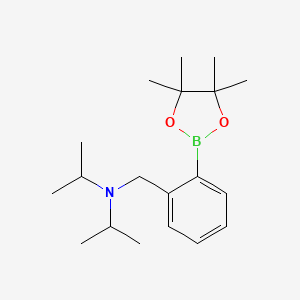
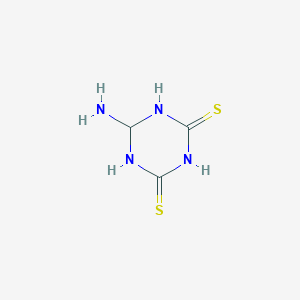
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
